Sageone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sageone has a wide range of scientific research applications, including:

Industry: While its industrial applications are still under investigation, this compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

Target of Action

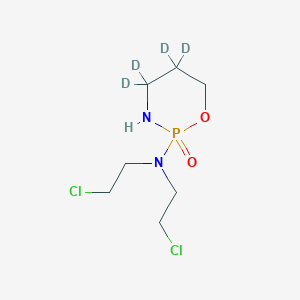

Sageone, a diterpene from Rosmarinus officinalis, has been found to exhibit cytotoxicity against SNU-1 human gastric cancer cells . The primary target of this compound is the Akt pathway, a key regulator of cell survival and apoptosis . This compound reduces the expression of Akt dramatically .

Mode of Action

This compound interacts with its targets by reducing the expression of Akt, as opposed to cisplatin, which increases phosphorylated Akt . This interaction leads to changes in cell survival and apoptosis pathways, making the cancer cells more susceptible to cytotoxic agents .

Biochemical Pathways

It is known that this compound affects the akt pathway, which plays a crucial role in regulating cell survival and apoptosis . By reducing the expression of Akt, this compound may disrupt the normal functioning of this pathway, leading to increased apoptosis in cancer cells .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

This compound has been found to induce apoptosis in SNU-1 human gastric cancer cells . Furthermore, it enhances the cytotoxicity of cisplatin in these cells, which are known to be resistant to cisplatin . This suggests that this compound could potentially be used as an adjunctive treatment in gastric cancer to enhance the efficacy of existing chemotherapy agents .

Action Environment

It is known that environmental factors can influence the action, efficacy, and stability of many compounds

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sageone can be isolated from the n-hexane fraction of the aqueous methanol extract of Salvia miltiorrhiza through activity-guided fractionation and repeated chromatographic separation over silica gel, RP C18, and Sephadex LH-20 . The structures of the isolated compounds are determined using nuclear magnetic resonance spectroscopy, mass spectroscopy, and infrared spectroscopy .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The extraction and purification processes used in research settings may need to be optimized for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Sageone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparación Con Compuestos Similares

Sageone is unique among diterpenoids due to its specific molecular structure and biological activity. Similar compounds include:

Barbatusol: An icetexane diterpenoid with cytotoxic properties.

Verbenone: A monoterpene with antiviral and cytotoxic activities.

Compared to these compounds, this compound exhibits a more potent synergistic effect with cisplatin, making it a promising candidate for combination therapy in cancer treatment .

Propiedades

IUPAC Name |

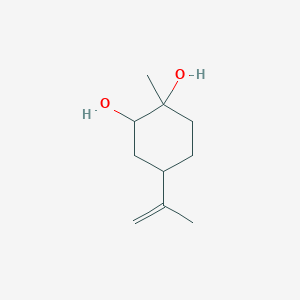

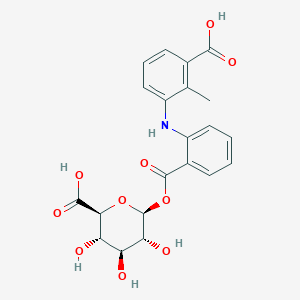

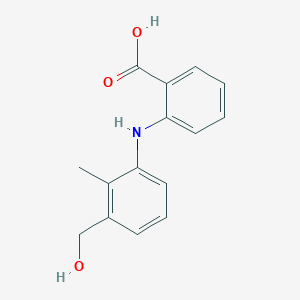

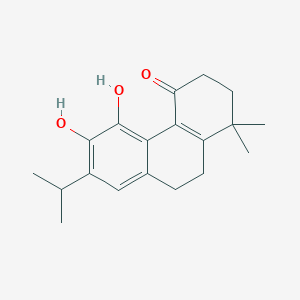

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,9,10-tetrahydrophenanthren-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h9-10,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQAMUFQEFLLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3=C2C(=O)CCC3(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142546-15-4 | |

| Record name | Sageone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142546-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sageone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Sageone?

A1: this compound has shown promising activity in interacting with both cannabinoid and opioid receptors. Research indicates that it can displace both CB1 [, ] and CB2 [] receptors, suggesting potential therapeutic applications related to these systems. Additionally, this compound exhibits moderate activity towards the mu opioid receptor [], further expanding its potential therapeutic scope.

Q2: From what natural sources can this compound be isolated?

A3: this compound has been successfully isolated from Salvia apiana (white sage) [, ] and Rosmarinus officinalis (rosemary) []. These plants are recognized for their diverse phytochemical profiles and traditional uses in various cultures.

Q3: Are there any studies investigating the synergistic effects of this compound with other compounds?

A4: Yes, research indicates that this compound synergizes with cisplatin, a chemotherapy drug, in SNU-1 human gastric cancer cells [, ]. This synergistic effect highlights the potential of this compound to enhance the efficacy of existing cancer treatments.

Q4: Has this compound been explored as a potential antiviral agent?

A5: Yes, computational docking studies suggest that this compound can directly bind to both the human ACE2 receptor and the viral main protease, key targets in SARS-CoV-2 infection [, ]. These findings point to the potential of this compound as an antiviral agent, although further experimental validation is needed.

Q5: Have any studies examined the potential toxicity of this compound?

A6: The provided abstracts don't offer specific data on the toxicity of this compound. While some studies mention potential cytotoxic effects of other compounds isolated alongside this compound [], further research is necessary to establish the safety profile of this compound itself.

Q6: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Researchers commonly utilize a combination of spectroscopic and chromatographic techniques to characterize and quantify this compound. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Mass Spectrometry (MS) [, ], and various chromatographic methods such as column chromatography [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.